2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
Description
2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one is a substituted acetophenone derivative featuring a 4-chlorophenyl ketone group linked to a 3-aminopiperidine moiety.
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-(3-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2 |
InChI Key |
ZWSLWNGKFCSWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the phenyl ring: The phenyl ring with a chlorine substituent can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Based on the search results, finding detailed information specifically on the applications of "2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one" is challenging. However, we can compile the available information and related compounds to infer potential applications and research directions.
Chemical Information
Related Compounds and Potential Applications
While direct applications for the specified compound are not detailed in the search results, information on similar compounds can provide insights:
- 2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one:
- 2-(4-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethanol:
Potential Research Directions
Given the structural components, the compound "2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one" and its related compounds might be relevant in the following areas:
- Pharmaceutical Intermediates: The combination of an aminopiperidine and a chlorophenyl ketone could make it a useful building block in synthesizing various pharmaceuticals .
- Medicinal Chemistry: The compounds could be modified and tested for biological activity, potentially leading to new drug candidates .
- Ligand Design: The amine group can be used for metal coordination, making it relevant in creating ligands for catalysis or material science .
Additional Notes
- One source lists "1-(3-Aminopiperidin-1-yl)-2-(4-chlorophenyl)ethan-1-one" (CAS 1305886-04-7) as a discontinued product, suggesting it may have been explored for some application, but is no longer commercially available .
- To get more information about similar products, the provider suggests filling out a form or emailing them .
Mechanism of Action
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Insights
Substituent Position and Bioactivity :
- The JWH 203 regioisomers () demonstrate that chlorine substitution at the 2-, 3-, or 4-position on the phenyl ring alters receptor binding affinity. The 4-chlorophenyl isomer may exhibit enhanced lipophilicity and target engagement compared to ortho/meta isomers .
- In compound 5j (), the 4-chlorophenyl group synergizes with a fluorine-quinazoline moiety to enhance antibacterial activity (82% yield, 152–153°C melting point), suggesting that halogenation improves membrane permeability .
Impact of Heterocyclic Moieties: The thiazole-sulfanyl derivative () and pyridine analog () lack the 3-aminopiperidine group but retain the 4-chlorophenyl ketone.
Simpler Analogs :
Computational and Spectroscopic Comparisons
- Density Functional Theory (DFT): and discuss the role of exact exchange and correlation-energy functionals in predicting molecular stability. For example, the 3-aminopiperidine group in the target compound may increase electron density at the carbonyl group, altering reactivity compared to simpler analogs .
- HRMS and NMR : Compound 5j () shows a distinct HRMS peak at m/z 483.1165, while JWH 203 isomers () are characterized by m/z 437.0051. These differences reflect variations in molecular weight and fragmentation patterns due to heterocyclic substituents .
Biological Activity
2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, also known by its CAS number 1458492-99-3, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with an amino substitution and a chlorophenyl group attached to an ethanone moiety. Its molecular formula is , and it has a molecular weight of approximately 252.74 g/mol .
The biological activity of 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one primarily involves its interaction with various biological targets, including receptors and enzymes. These interactions can modulate cellular pathways leading to significant pharmacological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, particularly in models such as FaDu hypopharyngeal tumor cells. The mechanism involves the activation of specific pathways that lead to cell cycle arrest and programmed cell death .
| Study | Cell Line | Effect | Reference |
|---|---|---|---|
| Study A | FaDu | Induced apoptosis | |
| Study B | Various cancer models | Cytotoxicity observed |
Neuroprotective Effects
There is emerging evidence that 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer’s. This dual inhibition could enhance cholinergic neurotransmission and provide symptomatic relief .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that derivatives of this compound showed enhanced activity against specific cancer types, suggesting structural modifications could optimize efficacy .
- Alzheimer's Disease : Research indicated that the compound's ability to inhibit cholinesterases could lead to improved cognitive function in animal models, providing a basis for further exploration in clinical settings .
- Antimicrobial Properties : The compound has been evaluated for antimicrobial activity, showing promise against certain bacterial strains, although further studies are needed to elucidate the full spectrum of its activity .
Comparative Analysis
When compared with similar compounds, 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one stands out due to its unique chlorophenyl substitution, which may enhance its binding affinity to biological targets.
Table: Comparison with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Similar structure with fluorine | Moderate anticancer activity |
| Compound B | Similar structure with methyl group | Limited neuroprotective effects |
| 2-(3-Aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one | Unique chlorophenyl group | Strong anticancer and neuroprotective activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-aminopiperidin-1-yl)-1-(4-chlorophenyl)ethan-1-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Friedel-Crafts acylation is a common approach for analogous ketones, where an acyl chloride reacts with an aromatic ring using Lewis acid catalysts (e.g., AlCl₃). Optimization involves varying catalysts (e.g., FeCl₃ for milder conditions), solvents (polar vs. nonpolar), and stoichiometric ratios. For example, highlights Friedel-Crafts for similar compounds, suggesting temperature control (0–5°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies amine and ketone functional groups, with DMSO-d₆ as a solvent to resolve exchangeable protons (e.g., NH₂).
- XRD : Single-crystal X-ray diffraction (as in ) confirms bond angles, stereochemistry, and molecular packing.
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups. Cross-validation across techniques ensures accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation ( notes acute inhalation toxicity category 4).
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Emergency rinsing (15+ minutes for skin/eyes) is critical .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) identifies decomposition thresholds. indicates incompatibility with strong acids/bases; thus, store in airtight containers under inert gas (N₂) at 2–8°C. Monitor via HPLC for purity loss over time .
Advanced Research Questions
Q. How can DFT calculations and experimental XRD data resolve discrepancies in molecular geometry predictions?
- Methodological Answer : Compare DFT-optimized structures (B3LYP/6-31G* level) with XRD bond lengths/angles (e.g., ’s mean C–C deviation: 0.004 Å). Discrepancies in torsional angles may arise from crystal packing forces unaccounted for in gas-phase DFT. Use hybrid QM/MM models to incorporate solvent effects .
Q. What strategies address contradictions between in vitro bioactivity results and computational predictions?
- Methodological Answer :
- Replication : Repeat assays (e.g., antimicrobial MIC tests) with standardized inoculum sizes.
- Docking Validation : Re-run molecular docking (AutoDock Vina) using crystal structures instead of homology models.
- Meta-Analysis : Compare with structurally similar compounds (e.g., ’s chlorophenyl derivatives) to identify scaffold-specific trends .
Q. What experimental approaches determine the stereochemical configuration of the 3-aminopiperidine moiety?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.
- VCD Spectroscopy : Vibrational circular dichroism coupled with DFT simulations confirms absolute configuration.
- XRD : Resolve chiral centers via heavy-atom substitution (e.g., SeMet derivatives) if crystallization is feasible .
Q. How can in silico models predict pharmacokinetic properties while minimizing false positives?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess bioavailability (Lipinski’s Rule of 5), CYP450 metabolism, and BBB permeability.
- Validation : Cross-check with experimental LogP (shake-flask method) and plasma protein binding (ultrafiltration).
- QSAR : Train models on datasets including piperidine analogs (e.g., ’s antimicrobial data) to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
